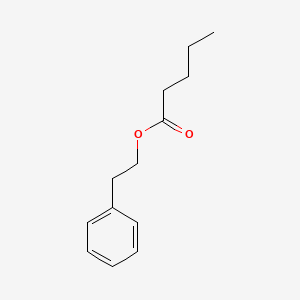

Phenethyl valerate

Numéro de catalogue B1205494

Poids moléculaire: 206.28 g/mol

Clé InChI: PDGPIBIURNPBSE-UHFFFAOYSA-N

Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.

Patent

US07785573B2

Procedure details

A 2-L, 4-neck, round-bottom flask, fitted with a thermometer, mechanical stirrer, nitrogen inlet tube and Liebig condenser/receiving flask, was charged with 612.8 g (6.00 mol, 1.00 equiv) of pentanoic acid, 733.0 g (6.00 mol, 1.00 equiv) of 2-phenylethanol, and 2.50 g (0.2 wt. %) of tin oxalate (Fascat® 2001). The air was removed with three cycles of evacuation/nitrogen-fill using a mechanical vacuum pump (50-100 torr). The rate of stirring was set at ca. 200 rpm, the nitrogen sparge was set at 0.1 scfh, and the reaction mixture was heated to 170° C. After a 1-h hold, 159.3 g of distillate had been collected. It was not possible to get a clean separation; therefore, the organic layer was not returned to the reaction mixture. The temperature was increased to 180, 190, 200 and 210° C. and held for 1 h at each; the amounts of distillate were 21.4, 9.8, 4.9 and 2.2 g, respectively. The acid number was 2.88 mg KOH/g (99.0% conversion). The excess 2-phenylethanol (6.3% by GLC) was removed by vacuum distillation through a 15-cm Vigreux column at 140-165° C. (15-20 torr). The crude product was distilled at 150-155° C. (10 torr, 0.5 scfh nitrogen sweep) to afford 925 g (75%) of 2-phenylethyl pentanoate (99.3% pure by GLC): residual alcohol, 0.3% (GLC); APHA color, 13; acid number, 0.06 mg KOH/g; saponification number, 271 mg KOH/g (theor. 272 mg KOH/g).

[Compound]

Name

2-L

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:7])(=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5].[C:8]1([CH2:14][CH2:15]O)[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1>C([O-])(=O)C([O-])=O.[Sn+4].C([O-])(=O)C([O-])=O>[C:1]([O:7][CH2:15][CH2:14][C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)(=[O:6])[CH2:2][CH2:3][CH2:4][CH3:5] |f:2.3.4|

|

Inputs

Step One

[Compound]

|

Name

|

2-L

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

612.8 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCC)(=O)O

|

|

Name

|

|

|

Quantity

|

733 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(=CC=CC=C1)CCO

|

|

Name

|

tin oxalate

|

|

Quantity

|

2.5 g

|

|

Type

|

catalyst

|

|

Smiles

|

C(C(=O)[O-])(=O)[O-].[Sn+4].C(C(=O)[O-])(=O)[O-]

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

170 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The rate of stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The air was removed with three cycles of evacuation/nitrogen-fill

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the nitrogen sparge

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

After a 1-h hold, 159.3 g of distillate had been collected

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to get

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

a clean separation

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The temperature was increased to 180, 190, 200 and 210° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The excess 2-phenylethanol (6.3% by GLC) was removed by vacuum distillation through a 15-cm Vigreux column at 140-165° C. (15-20 torr)

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The crude product was distilled at 150-155° C. (10 torr, 0.5 scfh nitrogen sweep)

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCC)(=O)OCCC1=CC=CC=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 925 g | |

| YIELD: CALCULATEDPERCENTYIELD | 74.7% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |